An In-depth Technical Guide to 2,3,4-Trifluoro-1-iodo-5-nitrobenzene: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2,3,4-Trifluoro-1-iodo-5-nitrobenzene: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 2,3,4-trifluoro-1-iodo-5-nitrobenzene, a halogenated nitroaromatic compound with significant potential in synthetic chemistry and drug discovery. While this specific molecule is not extensively documented in commercial or academic literature, this paper will construct a comprehensive profile by examining its structural components, predicting its physicochemical properties, and proposing a viable synthetic pathway. The insights provided are grounded in the established chemistry of analogous compounds.
Chemical Structure and Inherent Reactivity
The molecular structure of 2,3,4-trifluoro-1-iodo-5-nitrobenzene is defined by a benzene ring substituted with three fluorine atoms, a nitro group, and an iodine atom.
Chemical Structure:
The arrangement of these substituents dictates the molecule's electronic properties and, consequently, its chemical reactivity. The three fluorine atoms and the nitro group are strong electron-withdrawing groups, which significantly reduces the electron density of the aromatic ring. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The iodine atom, a versatile functional group, can readily participate in a variety of cross-coupling reactions, making this molecule a valuable building block for the synthesis of more complex structures.
Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₆HF₃INO₂ | Based on IUPAC nomenclature |
| Molecular Weight | 302.98 g/mol | Calculated from the atomic weights of the constituent elements[1] |
| Appearance | Pale yellow solid or liquid | Halogenated nitroaromatics are often yellow in color[2] |
| Melting Point | Not available | Likely a low-melting solid |
| Boiling Point | > 200 °C (estimated) | Similar to other substituted nitrobenzenes[3][4] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone, chlorinated solvents) | Based on the nonpolar nature of the substituted benzene ring |
Proposed Synthetic Pathway
A plausible synthetic route to 2,3,4-trifluoro-1-iodo-5-nitrobenzene can be envisioned starting from the more readily available 2,3,4-trifluoronitrobenzene. The key transformation is the selective introduction of an iodine atom onto the aromatic ring.
Experimental Protocol: Electrophilic Iodination
This proposed synthesis involves the direct iodination of 2,3,4-trifluoronitrobenzene using an electrophilic iodine source. The electron-withdrawing nature of the existing substituents will direct the incoming electrophile to the less deactivated position.
Step 1: Reaction Setup
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In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2,3,4-trifluoronitrobenzene (1 equivalent).
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Dissolve the starting material in a suitable solvent, such as fuming sulfuric acid or a mixture of sulfuric acid and nitric acid.
Step 2: Iodination
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Slowly add a solution of an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid, periodic acid), to the stirred solution. The reaction is typically carried out at a controlled temperature, ranging from room temperature to slightly elevated temperatures, to control the rate of reaction and minimize side products.
Step 3: Reaction Monitoring and Work-up
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Diagram of Proposed Synthesis:
Caption: Proposed synthetic route to 2,3,4-trifluoro-1-iodo-5-nitrobenzene.
Reactivity and Potential Applications
The chemical behavior of 2,3,4-trifluoro-1-iodo-5-nitrobenzene is governed by its distinct functional groups, making it a versatile intermediate for various chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient aromatic ring is primed for nucleophilic attack. The fluorine atoms, particularly those positioned ortho and para to the powerful nitro group, are excellent leaving groups in SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of substituted derivatives.
Cross-Coupling Reactions
The carbon-iodine bond is a key site for metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures. Common cross-coupling reactions that can be employed include:
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
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Heck Coupling: Reaction with alkenes to introduce vinyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Diagram of Key Reaction Pathways:
Caption: Key reaction pathways for 2,3,4-trifluoro-1-iodo-5-nitrobenzene.
Applications in Drug Discovery and Materials Science
The structural motifs accessible from 2,3,4-trifluoro-1-iodo-5-nitrobenzene are of significant interest in several areas of research and development:
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Medicinal Chemistry: The introduction of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. The ability to further functionalize the molecule through SNAr and cross-coupling reactions makes it a valuable scaffold for the synthesis of novel therapeutic agents. Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs in cancer therapy.[5]
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Agrochemicals: Many successful pesticides and herbicides contain fluorinated aromatic rings. The reactivity of this compound allows for the systematic modification of its structure to optimize biological activity.
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Materials Science: The rigid, planar structure of the aromatic core, combined with the potential for creating extended conjugated systems through cross-coupling, makes this a promising building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
While a specific safety data sheet for 2,3,4-trifluoro-1-iodo-5-nitrobenzene is not available, the hazardous properties of similar halogenated nitroaromatic compounds should be considered.
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Toxicity: Nitroaromatic compounds are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[2][6] They can cause irritation to the skin, eyes, and respiratory system.[2][6]
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Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2,3,4-Trifluoro-1-iodo-5-nitrobenzene represents a highly functionalized and synthetically versatile building block. Although not a widely available chemical, its synthesis is feasible from common starting materials. The combination of a highly activated aromatic ring for nucleophilic substitution and a reactive iodine center for cross-coupling reactions opens up a vast chemical space for exploration. For researchers in drug discovery, agrochemicals, and materials science, this compound and its derivatives hold considerable promise for the development of novel and high-performing molecules.
References
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MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]
Sources
- 1. 1-Nitro-2,3,4-trifluoro-5-iodobenzene - CAS:148388-75-4 - Abovchem [abovchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2,3,4-Trifluoronitrobenzene 99 771-69-7 [sigmaaldrich.com]
- 4. 1,2,4-Trifluoro-5-nitrobenzene | 2105-61-5 [chemicalbook.com]
- 5. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
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